REACTION_CXSMILES
|
C([Li])CCC.CSCS(C)=O.[F:12][C:13]1[CH:20]=[C:19](F)[C:18]([F:22])=[CH:17][C:14]=1[C:15]#[N:16].S(=O)(=O)(O)O.C1C[O:31][CH2:30]C1>O>[F:12][C:13]1[CH:20]=[C:19]([CH:30]=[O:31])[C:18]([F:22])=[CH:17][C:14]=1[C:15]#[N:16]
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Name
|
|
Quantity
|
8.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
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CSCS(=O)C
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Name
|
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The deep red reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
STIRRING
|
Details
|
After stirring for 5 hours the reaction
|
Duration
|
5 h
|
Type
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CUSTOM
|
Details
|
was quenched with saturated aqueous sodium bicarbonate (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 50% heptane in DCM
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |